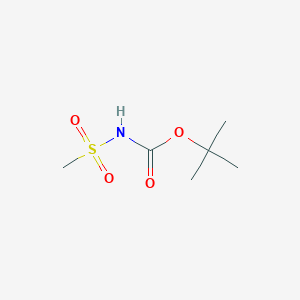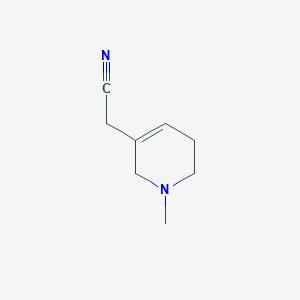
2-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)acetonitrile, also known as MPAA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. MPAA is a pyridine derivative that has been synthesized through various methods and has shown promising results in several studies.
作用机制
The exact mechanism of action of 2-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)acetonitrile is not fully understood. However, it has been suggested that the compound may interact with various receptors and enzymes in the body, leading to its pharmacological effects. This compound has been reported to interact with GABA(A) receptors, which may contribute to its anticonvulsant activity. Additionally, this compound has been shown to inhibit the activity of COX-2, an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In animal studies, this compound has been reported to reduce seizures, alleviate pain, and reduce inflammation. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
2-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)acetonitrile has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in large quantities. Additionally, this compound has been shown to exhibit potent pharmacological effects, making it a useful tool for studying various biological processes. However, there are also limitations to the use of this compound in lab experiments. The compound has been reported to exhibit cytotoxic effects at high concentrations, which may limit its use in certain assays.
未来方向
There are several future directions for research on 2-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)acetonitrile. One potential area of study is the development of this compound analogs with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications. Finally, research is needed to determine the safety and toxicity of this compound in humans, which may pave the way for its use in clinical trials.
合成方法
The synthesis of 2-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)acetonitrile has been reported through various methods. One of the most common methods involves the reaction of 2-acetylpyridine with methylamine and sodium cyanide in the presence of ethanol. The reaction leads to the formation of this compound as a white solid that can be purified through recrystallization.
科学研究应用
2-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)acetonitrile has been studied for its potential applications in medicinal chemistry. It has been reported to possess anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, this compound has been shown to exhibit activity against various cancer cell lines, making it a potential candidate for cancer therapy.
属性
| 143924-17-8 | |
分子式 |
C8H12N2 |
分子量 |
136.19 g/mol |
IUPAC 名称 |
2-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)acetonitrile |
InChI |
InChI=1S/C8H12N2/c1-10-6-2-3-8(7-10)4-5-9/h3H,2,4,6-7H2,1H3 |
InChI 键 |
FHACSRPFOOZXHH-UHFFFAOYSA-N |
SMILES |
CN1CCC=C(C1)CC#N |
规范 SMILES |
CN1CCC=C(C1)CC#N |
同义词 |
3-Pyridineacetonitrile,1,2,5,6-tetrahydro-1-methyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


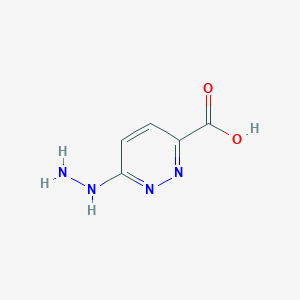
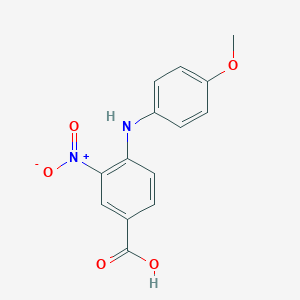
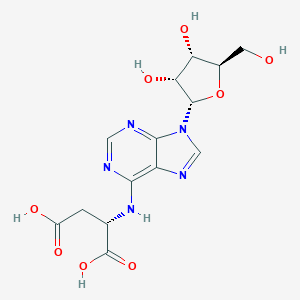




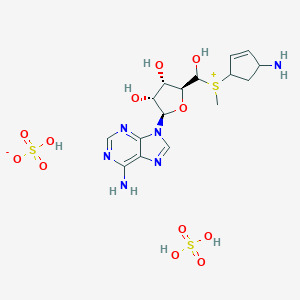
![2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-YL]-N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide](/img/structure/B120945.png)


